T-0509

Beschreibung

Eigenschaften

CAS-Nummer |

96843-99-1 |

|---|---|

Molekularformel |

C18H23NO5 |

Molekulargewicht |

333.4 g/mol |

IUPAC-Name |

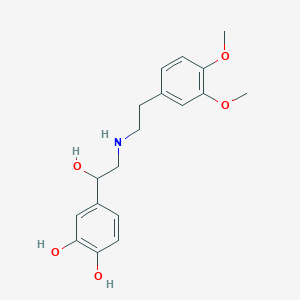

4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO5/c1-23-17-6-3-12(9-18(17)24-2)7-8-19-11-16(22)13-4-5-14(20)15(21)10-13/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3 |

InChI-Schlüssel |

DIPGFXJERHNAQQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(3,4-dimethoxyphenethylamino)-2-(3,4-dihydroxyphenyl)ethanol RP333 RP333, (R)-isomer RP333, dihydrochloride, (+)-isomer RP333, hydrochloride T 0509 T-0509 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

T-0509 mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of T-0509

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is a potent and selective full agonist of the β1-adrenergic receptor.[1] Its primary mechanism of action involves the stimulation of the β1-adrenergic receptor, leading to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This cascade ultimately results in enhanced myocardial contractility.[2] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects through high-affinity binding to and activation of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3] As a full agonist, this compound mimics the action of endogenous catecholamines like norepinephrine and epinephrine at these receptors, initiating a signaling cascade that leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[4][5]

Receptor Selectivity and Binding Affinity

This compound demonstrates significant selectivity for the β1-adrenergic receptor over β2- and β3-adrenergic receptors. This selectivity is crucial for minimizing off-target effects, such as vasodilation or bronchodilation, which are mediated by β2-adrenergic receptors. The binding affinities (Ki values) highlight this selectivity.[1]

| Receptor Subtype | This compound Ki (nM) | Isoproterenol Ki (nM) | Selectivity Ratio (β2/β1) | Selectivity Ratio (β3/β1) |

| β1-Adrenergic | Value not explicitly stated, but used as baseline | Value not explicitly stated | 11-fold higher Ki for β2 | 97-fold higher Ki for β3 |

| β2-Adrenergic | 11x of β1 | 1.4x of β1 | - | - |

| β3-Adrenergic | 97x of β1 | 28x of β1 | - | - |

| Table 1: Comparative binding affinities of this compound and Isoproterenol for β-adrenergic receptor subtypes. Data extracted from radioligand binding studies on COS-7 cell membranes expressing the respective receptor subtypes.[1] |

Studies on chimeric β1/β2-adrenergic receptors have identified that the second transmembrane domain (TM2) of the β1-receptor is a key determinant for the high-affinity binding of this compound. Specifically, amino acid residues Leu(110), Thr(117), and Val(120) within TM2 are major contributors to this selective interaction.[6]

Signal Transduction Pathway

The mechanism of action of this compound follows the canonical G-protein coupled receptor (GPCR) signaling pathway for β1-adrenergic receptors.

-

Receptor Binding and G-Protein Activation: this compound binds to the β1-adrenergic receptor, inducing a conformational change. This activated receptor complex then interacts with a stimulatory G-protein (Gs). This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[3]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits of PKA.[8]

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins involved in cardiac muscle contraction, including:

-

L-type calcium channels: Phosphorylation increases the influx of calcium ions (Ca2+) into the cardiomyocyte.

-

Phospholamban: Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased reuptake of Ca2+ into the sarcoplasmic reticulum.

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca2+, facilitating faster relaxation.

-

The net effect of these phosphorylation events is an increase in the intracellular calcium transient and enhanced contractility of the cardiac muscle.[5]

Pharmacological Effects and Efficacy

This compound behaves as a full agonist, meaning it can elicit a maximal response comparable to that of the endogenous ligand. Its positive inotropic effect is dose-dependent. Studies in canine ventricular muscle have shown that this compound produces a monophasic increase in contractile force.[2] Interestingly, the accompanying increase in cAMP is biphasic, with a small increase at lower concentrations of this compound and a much larger increase at higher concentrations. This suggests the involvement of high- and low-affinity receptor states.[2]

| Parameter | Value | Description |

| pD2 | 8.27 | The negative logarithm of the EC50 value, indicating potency. |

| Intrinsic Activity | Full Agonist | Capable of producing a maximal response. |

| Atenolol pA2 | 7.53 | Indicates competitive antagonism by the β1-selective blocker atenolol. |

| Table 2: Pharmacodynamic properties of this compound in canine ventricular muscle.[2] |

The maximal stimulatory effect of this compound on adenylyl cyclase in CHO-K1 cells expressing β1-receptors was found to be 85% of that produced by isoproterenol, a non-selective β-agonist.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different β-adrenergic receptor subtypes.

-

Cell Culture and Membrane Preparation: COS-7 cells are transiently transfected with plasmids encoding for human β1-, β2-, or β3-adrenergic receptors. After incubation, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled antagonist, such as [125I]iodocyanopindolol, and varying concentrations of the unlabeled ligand (this compound or a reference compound).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cAMP.

-

Membrane Preparation: Membranes from cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO-K1 cells) are prepared.

-

Enzyme Reaction: The membranes are incubated with ATP, an ATP-regenerating system, and varying concentrations of this compound.

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay with a labeled cAMP tracer and a specific anti-cAMP antibody.[9]

-

Data Analysis: Dose-response curves are generated by plotting cAMP concentration against the logarithm of the this compound concentration to determine the EC50 and maximal effect.

Isolated Myocardial Tissue Studies

These ex vivo experiments directly measure the effect of this compound on myocardial contractility.

-

Tissue Preparation: Ventricular muscle strips are dissected from an animal model (e.g., canine right ventricle). The strips are mounted in an organ bath containing an oxygenated physiological salt solution at a constant temperature.

-

Stimulation and Recording: The muscle strips are electrically stimulated at a fixed frequency. The isometric contractile force is measured using a force transducer.

-

Drug Administration: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The increase in contractile force is measured at each concentration, and a dose-response curve is constructed to determine the potency (pD2 or EC50) and efficacy of this compound.[2]

Conclusion

This compound is a selective β1-adrenergic receptor full agonist that enhances myocardial contractility through the activation of the cAMP-PKA signaling pathway. Its high selectivity for the β1-receptor subtype, coupled with its high intrinsic activity, makes it a valuable tool for studying cardiac adrenergic signaling and a potential lead compound for the development of novel inotropic agents. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development in the field of cardiovascular pharmacology.

References

- 1. Molecular characterization of pharmacological properties of this compound for beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective beta 1-receptor full agonists, this compound and T-1583, increase the force monophasically and cyclic AMP biphasically in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta1-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 6. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Increased cAMP-PKA signaling pathway activation is involved in up-regulation of CTLA-4 expression in CD4+ T cells in acute SIVmac239-infected Chinese rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

T-0509 mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of T-0509

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-dimethoxyphenethyl)amino]ethanol, is a potent and selective full agonist of the β1-adrenergic receptor.[1] Its primary mechanism of action involves the stimulation of the β1-adrenergic receptor, leading to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This cascade ultimately results in enhanced myocardial contractility.[2] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and physiological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects through high-affinity binding to and activation of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3] As a full agonist, this compound mimics the action of endogenous catecholamines like norepinephrine and epinephrine at these receptors, initiating a signaling cascade that leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[4][5]

Receptor Selectivity and Binding Affinity

This compound demonstrates significant selectivity for the β1-adrenergic receptor over β2- and β3-adrenergic receptors. This selectivity is crucial for minimizing off-target effects, such as vasodilation or bronchodilation, which are mediated by β2-adrenergic receptors. The binding affinities (Ki values) highlight this selectivity.[1]

| Receptor Subtype | This compound Ki (nM) | Isoproterenol Ki (nM) | Selectivity Ratio (β2/β1) | Selectivity Ratio (β3/β1) |

| β1-Adrenergic | Value not explicitly stated, but used as baseline | Value not explicitly stated | 11-fold higher Ki for β2 | 97-fold higher Ki for β3 |

| β2-Adrenergic | 11x of β1 | 1.4x of β1 | - | - |

| β3-Adrenergic | 97x of β1 | 28x of β1 | - | - |

| Table 1: Comparative binding affinities of this compound and Isoproterenol for β-adrenergic receptor subtypes. Data extracted from radioligand binding studies on COS-7 cell membranes expressing the respective receptor subtypes.[1] |

Studies on chimeric β1/β2-adrenergic receptors have identified that the second transmembrane domain (TM2) of the β1-receptor is a key determinant for the high-affinity binding of this compound. Specifically, amino acid residues Leu(110), Thr(117), and Val(120) within TM2 are major contributors to this selective interaction.[6]

Signal Transduction Pathway

The mechanism of action of this compound follows the canonical G-protein coupled receptor (GPCR) signaling pathway for β1-adrenergic receptors.

-

Receptor Binding and G-Protein Activation: this compound binds to the β1-adrenergic receptor, inducing a conformational change. This activated receptor complex then interacts with a stimulatory G-protein (Gs). This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[3]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits of PKA.[8]

-

Phosphorylation of Downstream Targets: Activated PKA phosphorylates several key intracellular proteins involved in cardiac muscle contraction, including:

-

L-type calcium channels: Phosphorylation increases the influx of calcium ions (Ca2+) into the cardiomyocyte.

-

Phospholamban: Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased reuptake of Ca2+ into the sarcoplasmic reticulum.

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to Ca2+, facilitating faster relaxation.

-

The net effect of these phosphorylation events is an increase in the intracellular calcium transient and enhanced contractility of the cardiac muscle.[5]

Pharmacological Effects and Efficacy

This compound behaves as a full agonist, meaning it can elicit a maximal response comparable to that of the endogenous ligand. Its positive inotropic effect is dose-dependent. Studies in canine ventricular muscle have shown that this compound produces a monophasic increase in contractile force.[2] Interestingly, the accompanying increase in cAMP is biphasic, with a small increase at lower concentrations of this compound and a much larger increase at higher concentrations. This suggests the involvement of high- and low-affinity receptor states.[2]

| Parameter | Value | Description |

| pD2 | 8.27 | The negative logarithm of the EC50 value, indicating potency. |

| Intrinsic Activity | Full Agonist | Capable of producing a maximal response. |

| Atenolol pA2 | 7.53 | Indicates competitive antagonism by the β1-selective blocker atenolol. |

| Table 2: Pharmacodynamic properties of this compound in canine ventricular muscle.[2] |

The maximal stimulatory effect of this compound on adenylyl cyclase in CHO-K1 cells expressing β1-receptors was found to be 85% of that produced by isoproterenol, a non-selective β-agonist.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different β-adrenergic receptor subtypes.

-

Cell Culture and Membrane Preparation: COS-7 cells are transiently transfected with plasmids encoding for human β1-, β2-, or β3-adrenergic receptors. After incubation, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled antagonist, such as [125I]iodocyanopindolol, and varying concentrations of the unlabeled ligand (this compound or a reference compound).

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of this compound to stimulate the production of cAMP.

-

Membrane Preparation: Membranes from cells expressing the β-adrenergic receptor subtype of interest (e.g., CHO-K1 cells) are prepared.

-

Enzyme Reaction: The membranes are incubated with ATP, an ATP-regenerating system, and varying concentrations of this compound.

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified, typically using a competitive binding assay with a labeled cAMP tracer and a specific anti-cAMP antibody.[9]

-

Data Analysis: Dose-response curves are generated by plotting cAMP concentration against the logarithm of the this compound concentration to determine the EC50 and maximal effect.

Isolated Myocardial Tissue Studies

These ex vivo experiments directly measure the effect of this compound on myocardial contractility.

-

Tissue Preparation: Ventricular muscle strips are dissected from an animal model (e.g., canine right ventricle). The strips are mounted in an organ bath containing an oxygenated physiological salt solution at a constant temperature.

-

Stimulation and Recording: The muscle strips are electrically stimulated at a fixed frequency. The isometric contractile force is measured using a force transducer.

-

Drug Administration: After a stabilization period, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The increase in contractile force is measured at each concentration, and a dose-response curve is constructed to determine the potency (pD2 or EC50) and efficacy of this compound.[2]

Conclusion

This compound is a selective β1-adrenergic receptor full agonist that enhances myocardial contractility through the activation of the cAMP-PKA signaling pathway. Its high selectivity for the β1-receptor subtype, coupled with its high intrinsic activity, makes it a valuable tool for studying cardiac adrenergic signaling and a potential lead compound for the development of novel inotropic agents. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further research and development in the field of cardiovascular pharmacology.

References

- 1. Molecular characterization of pharmacological properties of this compound for beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective beta 1-receptor full agonists, this compound and T-1583, increase the force monophasically and cyclic AMP biphasically in canine ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Beta1-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 6. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Increased cAMP-PKA signaling pathway activation is involved in up-regulation of CTLA-4 expression in CD4+ T cells in acute SIVmac239-infected Chinese rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]

An In-depth Technical Guide to the TLR7 Agonist Activity of DSP-0509

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core Toll-like receptor 7 (TLR7) agonist activity of DSP-0509 (guretolimod), a synthetic, small-molecule immunomodulator with potential antineoplastic activities.[1] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concept: Selective TLR7 Agonism for Immuno-Oncology

DSP-0509 is a selective agonist of TLR7, a member of the Toll-like receptor family that plays a crucial role in the innate immune system.[2] TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and recognizes single-stranded RNA (ssRNA) from viruses.[2][3] As a TLR7 agonist, DSP-0509 mimics this viral signal, triggering a potent immune response. A key feature of DSP-0509 is its high water solubility, allowing for intravenous administration and systemic availability with a short half-life.[2][3]

Upon administration, DSP-0509 activates TLR7, leading to the secretion of type I interferons (IFN-α) and other inflammatory cytokines.[1][3] This, in turn, stimulates a cascade of immune events, including the activation and maturation of dendritic cells and the subsequent priming of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1][4] This modulation of the tumor microenvironment, particularly the enhancement of CD8+ T cell infiltration and activity, forms the basis of its therapeutic potential in oncology.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSP-0509's TLR7 agonist activity.

| Parameter | Value | Species | Assay System | Reference |

| EC50 (TLR7) | 316 nM | Human | In vitro reporter assay | [3] |

| EC50 (TLR8) | > 10 µM | Human | In vitro reporter assay | [3] |

| Half-life (T1/2) | 0.69 h | Mouse | In vivo pharmacokinetic study | [3] |

Table 1: In Vitro Potency and In Vivo Pharmacokinetics of DSP-0509

| Cytokine | Induction Level | Species | Model | Treatment | Reference |

| IFN-α | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| TNF-α | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| IP-10 | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| IFN-α | Dose-dependent increase | Human | Primary pDC culture | In vitro | [2] |

Table 2: In Vivo and In Vitro Cytokine Induction by DSP-0509

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the TLR7 signaling pathway activated by DSP-0509 and a typical experimental workflow for evaluating its in vivo anti-tumor activity.

Caption: DSP-0509 binds to TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.

Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of DSP-0509.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DSP-0509.

TLR7 Reporter Assay

Objective: To determine the in vitro potency and selectivity of DSP-0509 for human TLR7.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene.

-

HEK293 cells stably expressing human TLR8 and an NF-κB-driven SEAP reporter gene (for selectivity).

-

DSP-0509, dissolved in DMSO to create a stock solution.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

SEAP detection reagent.

-

96-well cell culture plates.

-

Luminometer or spectrophotometer.

Methodology:

-

Cell Seeding: Seed the TLR7 and TLR8 reporter cells in separate 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of DSP-0509 in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest DSP-0509 concentration).

-

Cell Treatment: Remove the old medium from the cells and add the DSP-0509 dilutions.

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

-

SEAP Detection: Collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions for the detection reagent.

-

Data Analysis: Plot the SEAP activity against the log of the DSP-0509 concentration and fit a four-parameter logistic curve to determine the EC50 value.

Cytokine Profiling by ELISA

Objective: To quantify the induction of specific cytokines (e.g., IFN-α) by DSP-0509 in human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

Materials:

-

Human PBMCs or mouse splenocytes.

-

RPMI 1640 medium with 10% FBS.

-

DSP-0509.

-

ELISA kit for the cytokine of interest (e.g., human IFN-α).

-

96-well ELISA plates.

-

Plate reader.

Methodology:

-

Cell Preparation: Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of mouse splenocytes.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Cell Treatment: Add DSP-0509 at various concentrations to the wells. Include a positive control (e.g., another known TLR7 agonist) and a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Perform the ELISA according to the kit manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding the supernatants, adding a detection antibody, adding a substrate, and stopping the reaction.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with DSP-0509.

Materials:

-

Tumor tissue from treated and control mice.

-

Tumor dissociation kit (e.g., containing collagenase and DNase).

-

FACS buffer (PBS with 2% FBS).

-

Red blood cell lysis buffer.

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1).

-

Flow cytometer.

Methodology:

-

Tumor Dissociation: Harvest tumors and mechanically mince them into small pieces. Digest the tissue using a tumor dissociation kit to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to remove contaminating erythrocytes.

-

Cell Staining:

-

Count the viable cells.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies on ice for 30 minutes in the dark.

-

Wash the cells with FACS buffer.

-

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate on the cell populations of interest (e.g., CD45+ leukocytes, then CD3+ T cells, then CD4+ and CD8+ T cell subsets) and quantify their frequencies and absolute numbers.

Conclusion

DSP-0509 is a potent and selective TLR7 agonist that activates the innate immune system to promote a robust anti-tumor adaptive immune response. Its ability to be administered systemically and its well-characterized mechanism of action make it a promising candidate for immuno-oncology, both as a monotherapy and in combination with other immunotherapies such as immune checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DSP-0509 and other novel TLR7 agonists.

References

- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the TLR7 Agonist Activity of DSP-0509

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core Toll-like receptor 7 (TLR7) agonist activity of DSP-0509 (guretolimod), a synthetic, small-molecule immunomodulator with potential antineoplastic activities.[1] This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concept: Selective TLR7 Agonism for Immuno-Oncology

DSP-0509 is a selective agonist of TLR7, a member of the Toll-like receptor family that plays a crucial role in the innate immune system.[2] TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and recognizes single-stranded RNA (ssRNA) from viruses.[2][3] As a TLR7 agonist, DSP-0509 mimics this viral signal, triggering a potent immune response. A key feature of DSP-0509 is its high water solubility, allowing for intravenous administration and systemic availability with a short half-life.[2][3]

Upon administration, DSP-0509 activates TLR7, leading to the secretion of type I interferons (IFN-α) and other inflammatory cytokines.[1][3] This, in turn, stimulates a cascade of immune events, including the activation and maturation of dendritic cells and the subsequent priming of a cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune response.[1][4] This modulation of the tumor microenvironment, particularly the enhancement of CD8+ T cell infiltration and activity, forms the basis of its therapeutic potential in oncology.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSP-0509's TLR7 agonist activity.

| Parameter | Value | Species | Assay System | Reference |

| EC50 (TLR7) | 316 nM | Human | In vitro reporter assay | [3] |

| EC50 (TLR8) | > 10 µM | Human | In vitro reporter assay | [3] |

| Half-life (T1/2) | 0.69 h | Mouse | In vivo pharmacokinetic study | [3] |

Table 1: In Vitro Potency and In Vivo Pharmacokinetics of DSP-0509

| Cytokine | Induction Level | Species | Model | Treatment | Reference |

| IFN-α | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| TNF-α | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| IP-10 | Marked increase | Mouse | CT26 tumor-bearing mice | 5 mg/kg i.v. | [2] |

| IFN-α | Dose-dependent increase | Human | Primary pDC culture | In vitro | [2] |

Table 2: In Vivo and In Vitro Cytokine Induction by DSP-0509

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the TLR7 signaling pathway activated by DSP-0509 and a typical experimental workflow for evaluating its in vivo anti-tumor activity.

Caption: DSP-0509 binds to TLR7 in the endosome, initiating a MyD88-dependent signaling cascade.

Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of DSP-0509.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of DSP-0509.

TLR7 Reporter Assay

Objective: To determine the in vitro potency and selectivity of DSP-0509 for human TLR7.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter gene.

-

HEK293 cells stably expressing human TLR8 and an NF-κB-driven SEAP reporter gene (for selectivity).

-

DSP-0509, dissolved in DMSO to create a stock solution.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

SEAP detection reagent.

-

96-well cell culture plates.

-

Luminometer or spectrophotometer.

Methodology:

-

Cell Seeding: Seed the TLR7 and TLR8 reporter cells in separate 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of DSP-0509 in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest DSP-0509 concentration).

-

Cell Treatment: Remove the old medium from the cells and add the DSP-0509 dilutions.

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

-

SEAP Detection: Collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions for the detection reagent.

-

Data Analysis: Plot the SEAP activity against the log of the DSP-0509 concentration and fit a four-parameter logistic curve to determine the EC50 value.

Cytokine Profiling by ELISA

Objective: To quantify the induction of specific cytokines (e.g., IFN-α) by DSP-0509 in human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

Materials:

-

Human PBMCs or mouse splenocytes.

-

RPMI 1640 medium with 10% FBS.

-

DSP-0509.

-

ELISA kit for the cytokine of interest (e.g., human IFN-α).

-

96-well ELISA plates.

-

Plate reader.

Methodology:

-

Cell Preparation: Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of mouse splenocytes.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Cell Treatment: Add DSP-0509 at various concentrations to the wells. Include a positive control (e.g., another known TLR7 agonist) and a vehicle control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Perform the ELISA according to the kit manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding the supernatants, adding a detection antibody, adding a substrate, and stopping the reaction.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.

Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with DSP-0509.

Materials:

-

Tumor tissue from treated and control mice.

-

Tumor dissociation kit (e.g., containing collagenase and DNase).

-

FACS buffer (PBS with 2% FBS).

-

Red blood cell lysis buffer.

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1).

-

Flow cytometer.

Methodology:

-

Tumor Dissociation: Harvest tumors and mechanically mince them into small pieces. Digest the tissue using a tumor dissociation kit to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to remove contaminating erythrocytes.

-

Cell Staining:

-

Count the viable cells.

-

Aliquot approximately 1 x 10^6 cells per tube.

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies on ice for 30 minutes in the dark.

-

Wash the cells with FACS buffer.

-

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate on the cell populations of interest (e.g., CD45+ leukocytes, then CD3+ T cells, then CD4+ and CD8+ T cell subsets) and quantify their frequencies and absolute numbers.

Conclusion

DSP-0509 is a potent and selective TLR7 agonist that activates the innate immune system to promote a robust anti-tumor adaptive immune response. Its ability to be administered systemically and its well-characterized mechanism of action make it a promising candidate for immuno-oncology, both as a monotherapy and in combination with other immunotherapies such as immune checkpoint inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DSP-0509 and other novel TLR7 agonists.

References

- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

T-0509 (Guretolimod/DSP-0509): A Technical Guide to Innate Immune System Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-0509, also known as guretolimod or DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for systemic administration. As a potent activator of the innate immune system, DSP-0509 has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other immunotherapies. This technical guide provides an in-depth overview of the core mechanism of action, quantitative preclinical data, and detailed experimental protocols related to DSP-0509-mediated innate immune activation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of TLR7 agonists.

Core Mechanism of Action: TLR7-Mediated Immune Activation

DSP-0509 functions as a selective agonist for Toll-like receptor 7 (TLR7), an endosomally located pattern recognition receptor (PRR) crucial for detecting single-stranded RNA viruses and initiating an innate immune response.[1] The activation of TLR7 by DSP-0509 triggers a downstream signaling cascade that bridges the innate and adaptive immune systems, leading to a robust anti-tumor response.

The primary immune cells expressing TLR7 and responding to DSP-0509 include plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1] Upon binding to TLR7 within the endosome, DSP-0509 initiates a signaling pathway dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream transcription factors, most notably interferon regulatory factor 7 (IRF7), which is a master regulator of type I interferon (IFN) production (IFN-α and IFN-β).

The secreted type I IFNs play a pivotal role in the subsequent anti-tumor immune response by:

-

Activating dendritic cells (DCs): Type I IFNs promote the maturation and activation of conventional DCs, enhancing their ability to process and present tumor antigens to T cells.

-

Enhancing cytotoxic T-lymphocyte (CTL) function: They directly promote the proliferation and cytotoxic activity of CD8+ T cells.

-

Activating Natural Killer (NK) cells: Type I IFNs stimulate the cytolytic function of NK cells, another key component of the innate anti-tumor response.

-

Inducing a pro-inflammatory microenvironment: The signaling cascade also leads to the production of other pro-inflammatory cytokines and chemokines that attract various immune cells to the tumor microenvironment.

This cascade of events effectively converts an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing and synergistic with other immunotherapies like checkpoint inhibitors.

Caption: this compound (DSP-0509) signaling pathway via TLR7 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DSP-0509.

Table 1: In Vitro Activity of DSP-0509

| Parameter | Cell Line | Value | Reference |

| TLR7 Agonist Activity (EC₅₀) | HEK293/human TLR7 | 316 nM | [2] |

| TLR8 Agonist Activity (EC₅₀) | HEK293/human TLR8 | > 10 µM | [2] |

Table 2: In Vivo Pharmacodynamics - Cytokine Induction in Mice

| Cytokine | Dose (i.v.) | Time Post-Dose | Fold Increase (approx.) | Mouse Strain | Reference |

| IFN-α | 5 mg/kg | 2 hours | >100x | BALB/c | Ota et al., 2023 |

| TNF-α | 5 mg/kg | 2 hours | ~20x | BALB/c | Ota et al., 2023 |

| IP-10 (CXCL10) | 5 mg/kg | 2 hours | >50x | BALB/c | Ota et al., 2023 |

Table 3: In Vivo Anti-Tumor Efficacy of DSP-0509 Monotherapy

| Tumor Model | Mouse Strain | DSP-0509 Dose (i.v.) | Outcome | Reference |

| CT26 (colorectal) | BALB/c | 5 mg/kg, weekly | Significant tumor growth inhibition | [2] |

| LM8 (osteosarcoma) | C3H/HeN | 1 mg/kg, weekly | Significant inhibition of primary tumor and lung metastases | Ota et al., 2023 |

| 4T1 (breast cancer) | BALB/c | 5 mg/kg, weekly | No significant monotherapy effect | [2] |

Table 4: In Vivo Anti-Tumor Efficacy of DSP-0509 Combination Therapy

| Tumor Model | Combination Agent | DSP-0509 Dose (i.v.) | Outcome | Reference |

| CT26 (colorectal) | anti-PD-1 Ab | 5 mg/kg, weekly | Significant synergistic tumor growth inhibition; increased effector memory T cells | Ota et al., 2023 |

| CT26 (colorectal) | anti-CTLA-4 Ab | 5 mg/kg, weekly | Synergistic anti-tumor efficacy and effector memory T cell upregulation | Ota et al., 2023 |

| 4T1 (breast cancer) | anti-PD-1 Ab | 5 mg/kg, weekly | Synergistic tumor growth inhibition | [2] |

| CT26 (colorectal) | Radiation Therapy | 1 mg/kg, weekly | Enhanced anti-tumor activity; increased CTLs and effector memory CD8 T cells | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of DSP-0509.

In Vitro TLR7/TLR8 Reporter Assay

Objective: To determine the agonist activity and selectivity of DSP-0509 for human TLR7 and TLR8.

Methodology:

-

Cell Lines: HEK293 cells stably co-transfected with a human TLR7 or TLR8 expression vector and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter were used.

-

Cell Culture: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.

-

Assay Procedure: a. Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours. b. DSP-0509 was serially diluted in assay medium and added to the cells. A known TLR7/8 agonist (e.g., R848) was used as a positive control. c. Plates were incubated for 24 hours at 37°C in a 5% CO₂ incubator. d. The supernatant was collected, and SEAP activity was measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) at 405 nm.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves using non-linear regression analysis.

Murine Bone Marrow-Derived Dendritic Cell (BMDC) Activation

Objective: To assess the ability of DSP-0509 to activate murine dendritic cells.

Methodology:

-

BMDC Generation: Bone marrow cells were harvested from the femurs and tibias of BALB/c mice and cultured in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.

-

Activation Assay: a. Day 7 BMDCs were seeded in 24-well plates at 1 x 10⁶ cells/well. b. Cells were stimulated with DSP-0509 (e.g., 1 µM) for various time points (e.g., 60 and 120 minutes for qPCR, 24 hours for cytokine protein analysis).

-

Analysis: a. qPCR: Total RNA was extracted, and cDNA was synthesized. The expression of genes encoding cytokines (e.g., Ifna, Ifnb, Tnf, Il6) and maturation markers (e.g., H2-Ab1 for MHC class II) was quantified by real-time PCR using specific primers and probes. Gapdh was used as a housekeeping gene for normalization. b. ELISA/Luminex: Supernatants were collected, and the concentration of secreted cytokines (e.g., IFN-α, TNF-α) was measured using commercially available ELISA or Luminex kits according to the manufacturer's instructions.

Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of DSP-0509 as a monotherapy or in combination with other agents.

Methodology:

-

Animal Models: Female BALB/c or C3H/HeN mice (6-8 weeks old) were used. All animal experiments were conducted in accordance with institutional guidelines.

-

Tumor Cell Implantation: a. CT26 (colorectal carcinoma), 4T1 (breast carcinoma), or LM8 (osteosarcoma) cells were cultured in appropriate medium. b. A suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells in 100 µL PBS) was injected subcutaneously into the flank of the mice.

-

Treatment Protocol: a. When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into treatment groups. b. DSP-0509 was administered intravenously (i.v.) via the tail vein, typically on a weekly schedule (e.g., 1 or 5 mg/kg). c. For combination studies, checkpoint inhibitors (e.g., anti-PD-1 antibody, 200 µ g/mouse ) were administered intraperitoneally (i.p.) twice weekly.

-

Efficacy Assessment: a. Tumor volume was measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2. b. Body weight and animal welfare were monitored throughout the study.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens were harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, NK1.1) for analysis by flow cytometry.

Caption: General experimental workflow for preclinical evaluation of this compound.

Clinical Development and Status

DSP-0509 (guretolimod) was evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. However, the trial was terminated. The sponsor's stated reason for termination was a "decision to terminate the development of the program due to changing landscape."[4] No clinical data from this study has been publicly released.

Conclusion

This compound (guretolimod/DSP-0509) is a selective, systemically available TLR7 agonist that potently activates the innate immune system. Preclinical data robustly support its mechanism of action, demonstrating induction of type I interferons and pro-inflammatory cytokines, activation of dendritic cells and NK cells, and enhancement of cytotoxic T-lymphocyte responses. This activity translates to significant anti-tumor efficacy in multiple syngeneic mouse models, particularly when used in combination with immune checkpoint inhibitors. While the clinical development of DSP-0509 was halted, the extensive preclinical data provides a valuable foundation for the broader field of TLR7 agonist development, highlighting the therapeutic potential of targeting this innate immune pathway for cancer immunotherapy. The detailed protocols and quantitative data presented in this guide serve as a technical resource for researchers and drug developers working to advance this promising class of immunomodulators.

References

- 1. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]

T-0509 (Guretolimod/DSP-0509): A Technical Guide to Innate Immune System Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-0509, also known as guretolimod or DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for systemic administration. As a potent activator of the innate immune system, DSP-0509 has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with other immunotherapies. This technical guide provides an in-depth overview of the core mechanism of action, quantitative preclinical data, and detailed experimental protocols related to DSP-0509-mediated innate immune activation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the therapeutic applications of TLR7 agonists.

Core Mechanism of Action: TLR7-Mediated Immune Activation

DSP-0509 functions as a selective agonist for Toll-like receptor 7 (TLR7), an endosomally located pattern recognition receptor (PRR) crucial for detecting single-stranded RNA viruses and initiating an innate immune response.[1] The activation of TLR7 by DSP-0509 triggers a downstream signaling cascade that bridges the innate and adaptive immune systems, leading to a robust anti-tumor response.

The primary immune cells expressing TLR7 and responding to DSP-0509 include plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[1] Upon binding to TLR7 within the endosome, DSP-0509 initiates a signaling pathway dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of downstream transcription factors, most notably interferon regulatory factor 7 (IRF7), which is a master regulator of type I interferon (IFN) production (IFN-α and IFN-β).

The secreted type I IFNs play a pivotal role in the subsequent anti-tumor immune response by:

-

Activating dendritic cells (DCs): Type I IFNs promote the maturation and activation of conventional DCs, enhancing their ability to process and present tumor antigens to T cells.

-

Enhancing cytotoxic T-lymphocyte (CTL) function: They directly promote the proliferation and cytotoxic activity of CD8+ T cells.

-

Activating Natural Killer (NK) cells: Type I IFNs stimulate the cytolytic function of NK cells, another key component of the innate anti-tumor response.

-

Inducing a pro-inflammatory microenvironment: The signaling cascade also leads to the production of other pro-inflammatory cytokines and chemokines that attract various immune cells to the tumor microenvironment.

This cascade of events effectively converts an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing and synergistic with other immunotherapies like checkpoint inhibitors.

Caption: this compound (DSP-0509) signaling pathway via TLR7 activation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DSP-0509.

Table 1: In Vitro Activity of DSP-0509

| Parameter | Cell Line | Value | Reference |

| TLR7 Agonist Activity (EC₅₀) | HEK293/human TLR7 | 316 nM | [2] |

| TLR8 Agonist Activity (EC₅₀) | HEK293/human TLR8 | > 10 µM | [2] |

Table 2: In Vivo Pharmacodynamics - Cytokine Induction in Mice

| Cytokine | Dose (i.v.) | Time Post-Dose | Fold Increase (approx.) | Mouse Strain | Reference |

| IFN-α | 5 mg/kg | 2 hours | >100x | BALB/c | Ota et al., 2023 |

| TNF-α | 5 mg/kg | 2 hours | ~20x | BALB/c | Ota et al., 2023 |

| IP-10 (CXCL10) | 5 mg/kg | 2 hours | >50x | BALB/c | Ota et al., 2023 |

Table 3: In Vivo Anti-Tumor Efficacy of DSP-0509 Monotherapy

| Tumor Model | Mouse Strain | DSP-0509 Dose (i.v.) | Outcome | Reference |

| CT26 (colorectal) | BALB/c | 5 mg/kg, weekly | Significant tumor growth inhibition | [2] |

| LM8 (osteosarcoma) | C3H/HeN | 1 mg/kg, weekly | Significant inhibition of primary tumor and lung metastases | Ota et al., 2023 |

| 4T1 (breast cancer) | BALB/c | 5 mg/kg, weekly | No significant monotherapy effect | [2] |

Table 4: In Vivo Anti-Tumor Efficacy of DSP-0509 Combination Therapy

| Tumor Model | Combination Agent | DSP-0509 Dose (i.v.) | Outcome | Reference |

| CT26 (colorectal) | anti-PD-1 Ab | 5 mg/kg, weekly | Significant synergistic tumor growth inhibition; increased effector memory T cells | Ota et al., 2023 |

| CT26 (colorectal) | anti-CTLA-4 Ab | 5 mg/kg, weekly | Synergistic anti-tumor efficacy and effector memory T cell upregulation | Ota et al., 2023 |

| 4T1 (breast cancer) | anti-PD-1 Ab | 5 mg/kg, weekly | Synergistic tumor growth inhibition | [2] |

| CT26 (colorectal) | Radiation Therapy | 1 mg/kg, weekly | Enhanced anti-tumor activity; increased CTLs and effector memory CD8 T cells | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of DSP-0509.

In Vitro TLR7/TLR8 Reporter Assay

Objective: To determine the agonist activity and selectivity of DSP-0509 for human TLR7 and TLR8.

Methodology:

-

Cell Lines: HEK293 cells stably co-transfected with a human TLR7 or TLR8 expression vector and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter were used.

-

Cell Culture: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics.

-

Assay Procedure: a. Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours. b. DSP-0509 was serially diluted in assay medium and added to the cells. A known TLR7/8 agonist (e.g., R848) was used as a positive control. c. Plates were incubated for 24 hours at 37°C in a 5% CO₂ incubator. d. The supernatant was collected, and SEAP activity was measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate) at 405 nm.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) was calculated from the dose-response curves using non-linear regression analysis.

Murine Bone Marrow-Derived Dendritic Cell (BMDC) Activation

Objective: To assess the ability of DSP-0509 to activate murine dendritic cells.

Methodology:

-

BMDC Generation: Bone marrow cells were harvested from the femurs and tibias of BALB/c mice and cultured in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-7 days.

-

Activation Assay: a. Day 7 BMDCs were seeded in 24-well plates at 1 x 10⁶ cells/well. b. Cells were stimulated with DSP-0509 (e.g., 1 µM) for various time points (e.g., 60 and 120 minutes for qPCR, 24 hours for cytokine protein analysis).

-

Analysis: a. qPCR: Total RNA was extracted, and cDNA was synthesized. The expression of genes encoding cytokines (e.g., Ifna, Ifnb, Tnf, Il6) and maturation markers (e.g., H2-Ab1 for MHC class II) was quantified by real-time PCR using specific primers and probes. Gapdh was used as a housekeeping gene for normalization. b. ELISA/Luminex: Supernatants were collected, and the concentration of secreted cytokines (e.g., IFN-α, TNF-α) was measured using commercially available ELISA or Luminex kits according to the manufacturer's instructions.

Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of DSP-0509 as a monotherapy or in combination with other agents.

Methodology:

-

Animal Models: Female BALB/c or C3H/HeN mice (6-8 weeks old) were used. All animal experiments were conducted in accordance with institutional guidelines.

-

Tumor Cell Implantation: a. CT26 (colorectal carcinoma), 4T1 (breast carcinoma), or LM8 (osteosarcoma) cells were cultured in appropriate medium. b. A suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells in 100 µL PBS) was injected subcutaneously into the flank of the mice.

-

Treatment Protocol: a. When tumors reached a palpable size (e.g., 50-100 mm³), mice were randomized into treatment groups. b. DSP-0509 was administered intravenously (i.v.) via the tail vein, typically on a weekly schedule (e.g., 1 or 5 mg/kg). c. For combination studies, checkpoint inhibitors (e.g., anti-PD-1 antibody, 200 µ g/mouse ) were administered intraperitoneally (i.p.) twice weekly.

-

Efficacy Assessment: a. Tumor volume was measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2. b. Body weight and animal welfare were monitored throughout the study.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens were harvested, processed into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, NK1.1) for analysis by flow cytometry.

Caption: General experimental workflow for preclinical evaluation of this compound.

Clinical Development and Status

DSP-0509 (guretolimod) was evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. However, the trial was terminated. The sponsor's stated reason for termination was a "decision to terminate the development of the program due to changing landscape."[4] No clinical data from this study has been publicly released.

Conclusion

This compound (guretolimod/DSP-0509) is a selective, systemically available TLR7 agonist that potently activates the innate immune system. Preclinical data robustly support its mechanism of action, demonstrating induction of type I interferons and pro-inflammatory cytokines, activation of dendritic cells and NK cells, and enhancement of cytotoxic T-lymphocyte responses. This activity translates to significant anti-tumor efficacy in multiple syngeneic mouse models, particularly when used in combination with immune checkpoint inhibitors. While the clinical development of DSP-0509 was halted, the extensive preclinical data provides a valuable foundation for the broader field of TLR7 agonist development, highlighting the therapeutic potential of targeting this innate immune pathway for cancer immunotherapy. The detailed protocols and quantitative data presented in this guide serve as a technical resource for researchers and drug developers working to advance this promising class of immunomodulators.

References

- 1. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. News - guretolimod (DSP-0509) - LARVOL VERI [veri.larvol.com]

An In-depth Technical Guide to DSP-0509 and Type I Interferon Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0509, also known as guretolimod, is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist with potent immunostimulatory and antineoplastic activities.[1] As a systemically available agent, DSP-0509 represents a significant advancement over earlier topical TLR7 agonists, offering the potential to treat a broader range of malignancies.[2][3] This technical guide provides a comprehensive overview of DSP-0509, focusing on its mechanism of action in inducing type I interferons (IFNs), its pharmacological properties, and detailed methodologies for its preclinical evaluation.

Core Mechanism: TLR7-Mediated Type I Interferon Induction

DSP-0509 exerts its immunostimulatory effects by selectively activating TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[4] Upon binding to TLR7, DSP-0509 initiates a signaling cascade that is crucial for the production of type I IFNs, key cytokines in orchestrating antiviral and antitumor immunity.[2]

The signaling pathway begins with the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the activated TLR7.[2] This is followed by the assembly of a larger signaling complex that includes interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[2] Ultimately, this cascade leads to the activation and nuclear translocation of interferon regulatory factor 7 (IRF7), the master transcription factor for type I IFN genes.[2] The subsequent secretion of IFN-α and other type I IFNs by pDCs triggers a broad-based immune response, including the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune effector cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSP-0509 in preclinical studies.

| Parameter | Species | Value | Reference |

| EC50 (TLR7) | Human | 316 nM | [3] |

| Murine | 33 nM | [2] | |

| EC50 (TLR8) | Human | > 10 µM | [3] |

| Half-life (T1/2) | Mouse (intravenous) | 0.69 hours | [3][4] |

| Cell Type | Treatment | Cytokine Measured | Result | Reference |

| Human peripheral blood mononuclear cells (PBMCs) | DSP-0509 | IFN-α | Dose-dependent increase | [4] |

| Mouse bone marrow-derived dendritic cells (BMDCs) | 1 µM DSP-0509 | Type I IFNs | Induction of secretion | [2][5] |

| CT26 tumor-bearing mice | 1 mg/kg DSP-0509 (i.v.) | Various cytokines/chemokines | Increased levels at 2h, baseline at 24h | [6] |

| Wild-type vs. TLR7 KO mice | 5 mg/kg DSP-0509 (i.v.) | IFN-α | Induced in wild-type, not in TLR7 KO | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DSP-0509.

TLR7 Agonist Activity Assessment using NF-κB/SEAP Reporter Assay

This assay quantifies the activation of the TLR7 signaling pathway by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-inducible SEAP reporter gene.

-

DSP-0509 stock solution (e.g., 10 mM in DMSO).[4]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

SEAP detection reagent (e.g., QUANTI-Blue™).

-

Microplate reader.

Procedure:

-

Seed the HEK293-hTLR7 reporter cells in a 96-well plate at a density of approximately 5 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of DSP-0509 in cell culture medium.

-

Remove the overnight culture medium from the cells and add the DSP-0509 dilutions. Include a vehicle control (e.g., 0.1% DMSO).[4]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect an aliquot of the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing the SEAP detection reagent according to the manufacturer's instructions.

-

Incubate at 37°C and monitor the color change.

-

Measure the absorbance at a wavelength of 620-655 nm using a microplate reader.

-

Plot the absorbance values against the log of the DSP-0509 concentration and determine the EC50 value using a non-linear regression analysis.

In Vitro Cytokine Induction in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their stimulation with DSP-0509 to measure the induction of type I IFNs and other cytokines.

Materials:

-

Bone marrow cells harvested from mice (e.g., C57BL/6).

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

DSP-0509.

-

ELISA kits for murine IFN-α and other cytokines of interest.

Procedure:

-

BMDC Generation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF for 7-9 days.

-

On day 3 and day 6, gently remove half of the medium and replace it with fresh medium containing GM-CSF.

-

On day 7-9, harvest the non-adherent and loosely adherent cells, which are enriched for immature BMDCs.

-

-

BMDC Stimulation:

-

Plate the BMDCs in a 24-well plate at a density of 1 x 106 cells per well.

-

Add DSP-0509 at various concentrations (e.g., 1 µM) to the cell cultures.[5] Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 4, 24, or 48 hours).

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Measure the concentration of IFN-α and other cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

-

In Vivo IFN-α Induction in Mice

This protocol details the systemic administration of DSP-0509 to mice and the subsequent measurement of plasma IFN-α levels.

Materials:

-

DSP-0509 formulated for intravenous administration (e.g., dissolved in a 2.5 mM glycine buffered solution, pH 10.2).[4]

-

Wild-type and TLR7 knockout mice (for specificity control).

-

Blood collection supplies (e.g., heparinized tubes).

-

Centrifuge.

-

ELISA kit for murine IFN-α.

Procedure:

-

Administer DSP-0509 to mice via intravenous injection at a specified dose (e.g., 1 or 5 mg/kg).[6]

-

At various time points post-administration (e.g., 2, 6, and 24 hours), collect blood samples from the mice.[6]

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Measure the concentration of IFN-α in the plasma samples using a specific ELISA kit following the manufacturer's instructions.

Conclusion

DSP-0509 is a promising systemically available TLR7 agonist that potently induces type I interferons through the MyD88-IRF7 signaling pathway. Its well-defined mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for cancer immunotherapy, particularly in combination with other immune-modulating agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of DSP-0509 and other novel TLR7 agonists.

References

- 1. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]

- 5. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DSP-0509 and Type I Interferon Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSP-0509, also known as guretolimod, is a synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist with potent immunostimulatory and antineoplastic activities.[1] As a systemically available agent, DSP-0509 represents a significant advancement over earlier topical TLR7 agonists, offering the potential to treat a broader range of malignancies.[2][3] This technical guide provides a comprehensive overview of DSP-0509, focusing on its mechanism of action in inducing type I interferons (IFNs), its pharmacological properties, and detailed methodologies for its preclinical evaluation.

Core Mechanism: TLR7-Mediated Type I Interferon Induction

DSP-0509 exerts its immunostimulatory effects by selectively activating TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells.[4] Upon binding to TLR7, DSP-0509 initiates a signaling cascade that is crucial for the production of type I IFNs, key cytokines in orchestrating antiviral and antitumor immunity.[2]

The signaling pathway begins with the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the activated TLR7.[2] This is followed by the assembly of a larger signaling complex that includes interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[2] Ultimately, this cascade leads to the activation and nuclear translocation of interferon regulatory factor 7 (IRF7), the master transcription factor for type I IFN genes.[2] The subsequent secretion of IFN-α and other type I IFNs by pDCs triggers a broad-based immune response, including the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and other immune effector cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DSP-0509 in preclinical studies.

| Parameter | Species | Value | Reference |

| EC50 (TLR7) | Human | 316 nM | [3] |

| Murine | 33 nM | [2] | |

| EC50 (TLR8) | Human | > 10 µM | [3] |

| Half-life (T1/2) | Mouse (intravenous) | 0.69 hours | [3][4] |

| Cell Type | Treatment | Cytokine Measured | Result | Reference |

| Human peripheral blood mononuclear cells (PBMCs) | DSP-0509 | IFN-α | Dose-dependent increase | [4] |

| Mouse bone marrow-derived dendritic cells (BMDCs) | 1 µM DSP-0509 | Type I IFNs | Induction of secretion | [2][5] |

| CT26 tumor-bearing mice | 1 mg/kg DSP-0509 (i.v.) | Various cytokines/chemokines | Increased levels at 2h, baseline at 24h | [6] |

| Wild-type vs. TLR7 KO mice | 5 mg/kg DSP-0509 (i.v.) | IFN-α | Induced in wild-type, not in TLR7 KO | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DSP-0509.

TLR7 Agonist Activity Assessment using NF-κB/SEAP Reporter Assay

This assay quantifies the activation of the TLR7 signaling pathway by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK293 cells stably expressing human TLR7 and an NF-κB-inducible SEAP reporter gene.

-

DSP-0509 stock solution (e.g., 10 mM in DMSO).[4]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

SEAP detection reagent (e.g., QUANTI-Blue™).

-

Microplate reader.

Procedure:

-

Seed the HEK293-hTLR7 reporter cells in a 96-well plate at a density of approximately 5 x 104 cells per well and incubate overnight.

-

Prepare serial dilutions of DSP-0509 in cell culture medium.

-

Remove the overnight culture medium from the cells and add the DSP-0509 dilutions. Include a vehicle control (e.g., 0.1% DMSO).[4]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect an aliquot of the cell culture supernatant.

-

Add the supernatant to a new 96-well plate containing the SEAP detection reagent according to the manufacturer's instructions.

-

Incubate at 37°C and monitor the color change.

-

Measure the absorbance at a wavelength of 620-655 nm using a microplate reader.

-

Plot the absorbance values against the log of the DSP-0509 concentration and determine the EC50 value using a non-linear regression analysis.

In Vitro Cytokine Induction in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and their stimulation with DSP-0509 to measure the induction of type I IFNs and other cytokines.

Materials:

-

Bone marrow cells harvested from mice (e.g., C57BL/6).

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol.

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

-

DSP-0509.

-

ELISA kits for murine IFN-α and other cytokines of interest.

Procedure:

-

BMDC Generation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of murine GM-CSF for 7-9 days.

-

On day 3 and day 6, gently remove half of the medium and replace it with fresh medium containing GM-CSF.

-

On day 7-9, harvest the non-adherent and loosely adherent cells, which are enriched for immature BMDCs.

-

-

BMDC Stimulation:

-

Plate the BMDCs in a 24-well plate at a density of 1 x 106 cells per well.

-

Add DSP-0509 at various concentrations (e.g., 1 µM) to the cell cultures.[5] Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 4, 24, or 48 hours).

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

Measure the concentration of IFN-α and other cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

-

In Vivo IFN-α Induction in Mice

This protocol details the systemic administration of DSP-0509 to mice and the subsequent measurement of plasma IFN-α levels.

Materials:

-

DSP-0509 formulated for intravenous administration (e.g., dissolved in a 2.5 mM glycine buffered solution, pH 10.2).[4]

-

Wild-type and TLR7 knockout mice (for specificity control).

-

Blood collection supplies (e.g., heparinized tubes).

-

Centrifuge.

-

ELISA kit for murine IFN-α.

Procedure:

-

Administer DSP-0509 to mice via intravenous injection at a specified dose (e.g., 1 or 5 mg/kg).[6]

-

At various time points post-administration (e.g., 2, 6, and 24 hours), collect blood samples from the mice.[6]

-